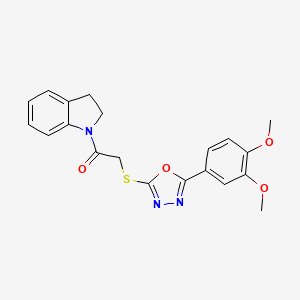

methanone CAS No. 1251624-24-4](/img/structure/B2385962.png)

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

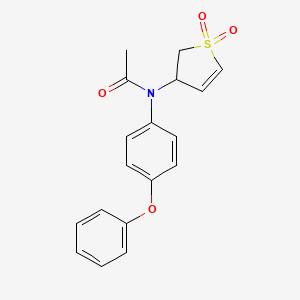

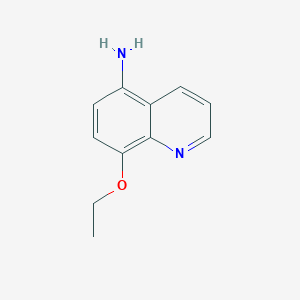

“4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C19H17BrN2O3S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which include “4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a new series of pyrrolidine derivatives based on compound 87, which was described as a potent inhibitor of myeloid cell leukemia-1 (Mcl-1) protein .Molecular Structure Analysis

The molecular structure of “4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” include a molecular weight of 433.32. The compound has a melting point of 77-79 °C, a predicted boiling point of 364.7±25.0 °C, and a predicted density of 1.469±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

Benzothiazine Chemistry : The chemistry of benzothiazine compounds is rich and varied, encompassing a wide range of biological activities and chemical properties. For example, benzothiazines, as part of the benzodiazines family, have been known for their broad spectrum of biological activities. Research has focused on synthesizing and applying quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their value in creating novel optoelectronic materials (G. Lipunova et al., 2018).

Pyrrolidone Applications : Pyrrolidone derivatives are recognized for their versatility in enhancing the performance of various surfactant structures by improving water solubility, compatibility, and solvency. This is attributed to the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion. Such interactions have been exploited in the development of surface-active pyrrolidone derivatives with reduced toxicity (Robert B. Login, 1995).

Biological Activities

Benzothiazine Derivatives : Benzothiazine derivatives have been studied for their potential in treating various diseases, including tuberculosis. For instance, macozinone, a piperazine-benzothiazinone, is under clinical studies for its effectiveness against tuberculosis, targeting essential components of the Mycobacterium tuberculosis cell wall (V. Makarov & K. Mikušová, 2020). This highlights the therapeutic potential of benzothiazine derivatives in addressing infectious diseases.

Pyrrolidone in Drug Discovery : The pyrrolidone ring is extensively utilized in medicinal chemistry to obtain compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage due to the non-planarity of the ring. Bioactive molecules characterized by the pyrrolidone ring have shown target selectivity across various biological activities (Giovanna Li Petri et al., 2021).

Safety and Hazards

“4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is used for research and development purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

Similar compounds have been found to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADHYGGMGAZGSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

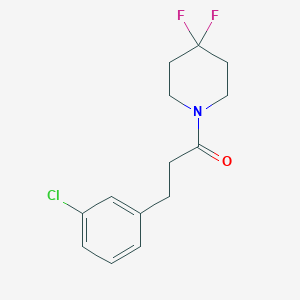

![thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone](/img/structure/B2385882.png)

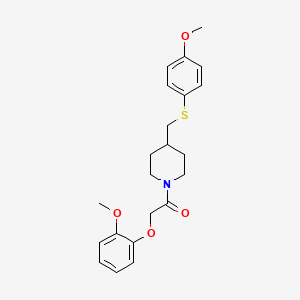

![4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2385892.png)

![3-Methyl-6-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2385898.png)